BMS-P5

PAD4 selectivity epigenetics

Choose BMS-P5 for reproducible PAD4 inhibition. This high-purity, chiral benzimidazole-pyrrolopyridine hydrochloride is validated to block NETosis and citrullination in cellular assays and delay MM progression in vivo. Its oral bioavailability and defined salt form ensure consistent pharmacokinetics, unlike alternative inhibitors. Verify CAS, batch-specific CoA, and chiral purity to avoid confounding data.

Molecular Formula C27H33ClN6O2
Molecular Weight 509.0 g/mol
Cat. No. B12411356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBMS-P5
Molecular FormulaC27H33ClN6O2
Molecular Weight509.0 g/mol
Structural Identifiers
SMILESCC1CCC(CN1C(=O)C2=CC3=C(C(=C2)OC)N(C(=N3)C4=CC5=C(N4CC6CC6)N=CC=C5)C)N.Cl
InChIInChI=1S/C27H32N6O2.ClH/c1-16-6-9-20(28)15-32(16)27(34)19-11-21-24(23(13-19)35-3)31(2)26(30-21)22-12-18-5-4-10-29-25(18)33(22)14-17-7-8-17;/h4-5,10-13,16-17,20H,6-9,14-15,28H2,1-3H3;1H/t16-,20+;/m0./s1
InChIKeyUMXWDEKCDIDCBA-VASSOYJASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BMS-P5 ([(2S,5R)-5-amino-2-methylpiperidin-1-yl]-[2-[1-(cyclopropylmethyl)pyrrolo[2,3-b]pyridin-2-yl]-7-methoxy-1-methylbenzimidazol-5-yl]methanone;hydrochloride) as a Selective PAD4 Inhibitor for Preclinical and Translational Research


BMS-P5 is a synthetic small-molecule inhibitor of peptidylarginine deiminase 4 (PAD4; also known as PADI4), a calcium-dependent enzyme that catalyzes the citrullination of arginine residues on histones and other proteins . The compound is characterized by a complex, chiral benzimidazole-pyrrolopyridine scaffold and is supplied as the hydrochloride salt for enhanced aqueous solubility . BMS-P5 exhibits high selectivity for PAD4 over the related PAD1, PAD2, and PAD3 isozymes and has been validated in both murine and human cellular assays as well as in a syngeneic mouse model of multiple myeloma .

Why Generic Substitution of BMS-P5 Hydrochloride with Other PAD4 Inhibitors Compromises Experimental Reproducibility


Substituting BMS-P5 with alternative PAD4 inhibitors such as GSK-484 or pan-PAD agents like Cl-amidine introduces confounding variables that undermine data interpretation. Although GSK-484 and BMS-P5 share a common target, they differ markedly in cellular potency, oral bioavailability, and in vivo efficacy . Pan-PAD inhibitors lack isozyme selectivity, making it impossible to attribute biological effects exclusively to PAD4 . Furthermore, the chiral purity and specific salt form of BMS-P5 are critical for consistent pharmacokinetic and pharmacodynamic outcomes; generic sourcing of analogs without rigorous analytical certification risks batch-to-batch variability . The evidence presented below quantifies these distinctions and provides the scientific justification for selecting BMS-P5 hydrochloride over its closest comparators.

Quantitative Comparative Evidence for BMS-P5 Hydrochloride: Superior Cellular Potency and In Vivo Efficacy Versus GSK-484 and Cl-amidine


BMS-P5 Exhibits >100-Fold Selectivity for PAD4 Over PAD1, PAD2, and PAD3 in Enzymatic Assays

BMS-P5 demonstrates sub‑micromolar inhibitory activity against PAD4 with an IC50 of 98 nM, while exhibiting negligible inhibition of the related PAD1, PAD2, and PAD3 isozymes (IC50 values all >10 µM) . In contrast, the pan‑PAD inhibitor Cl‑amidine inhibits PAD4 with an IC50 of 5.9 µM and also inhibits PAD1 and PAD3 at comparable concentrations, precluding isozyme‑specific interrogation .

PAD4 selectivity epigenetics inflammation

BMS-P5 Demonstrates Superior Cellular Potency: 1 µM BMS-P5 Outperforms 10 µM GSK-484 in Inhibiting MM-Induced NETosis

In a direct head‑to‑head comparison using human neutrophils stimulated with multiple myeloma (MM) cell‑conditioned medium, BMS-P5 at 1 µM reduced NET formation more substantially than GSK‑484 at both 1 µM and 10 µM . The authors note that 'the effect of BMS-P5 was more substantial' . Cl‑amidine was tested at 100 µM and also inhibited NETosis, but at a concentration that reflects its lower potency .

NETosis neutrophil extracellular traps multiple myeloma cellular assay

Oral Administration of BMS-P5 (50 mg/kg) Significantly Prolongs Survival in a Syngeneic Multiple Myeloma Mouse Model

In a syngeneic DP42 multiple myeloma mouse model, oral gavage of BMS-P5 at 50 mg/kg twice daily significantly delayed symptom onset and prolonged median survival compared to vehicle‑treated controls . The study reported a statistically significant increase in survival (p<0.05) . In contrast, published studies utilizing GSK‑484 in cancer models have largely relied on intraperitoneal or intravenous administration, and its oral bioavailability in the context of PAD4 inhibition is not well‑established .

in vivo efficacy oral bioavailability multiple myeloma survival

BMS-P5 Exhibits No Detectable Cytotoxicity in Neutrophils or Myeloma Cells at Concentrations Up to 10 µM

Preliminary viability assays confirmed that BMS-P5 at concentrations up to 10 µM does not affect the viability of murine bone marrow neutrophils or multiple myeloma cells (DP42 and 5TGM1) . This contrasts with some pan‑PAD inhibitors that can induce apoptosis at higher concentrations due to off‑target effects .

cytotoxicity cell viability safety profile

Chiral Purity and Defined Salt Form of BMS-P5 Hydrochloride Ensure Batch-to-Batch Consistency in Pharmacological Studies

BMS-P5 is supplied as the hydrochloride salt of the (2S,5R) stereoisomer, a configuration that is essential for high‑affinity binding to the PAD4 active site . Vendor‑supplied material typically exceeds 98% purity by HPLC and is accompanied by a certificate of analysis confirming enantiomeric excess . In contrast, many early‑stage PAD4 inhibitors are available only as racemic mixtures or as free bases with undefined chiral purity, introducing variability in potency and solubility .

chiral purity salt form quality control reproducibility

BMS-P5 Inhibits Histone H3 Citrullination in Primary Human Neutrophils at Concentrations as Low as 0.1 µM

BMS-P5 dose‑dependently inhibits calcium ionophore‑induced citrullination of histone H3 in human neutrophils, with near‑complete suppression observed at 1 µM . The IC50 for inhibition of H3 citrullination is estimated to be ≤0.1 µM, consistent with its biochemical IC50 . GSK‑484 also inhibits H3 citrullination, but the reported effective concentration in similar assays is typically higher (≥1 µM) .

histone citrullination biomarker epigenetics

Optimal Research and Preclinical Application Scenarios for BMS-P5 Hydrochloride Based on Empirical Evidence


Validating the Role of PAD4 in Neutrophil Extracellular Trap (NET) Formation in Cancer and Inflammatory Disease Models

BMS-P5 is the preferred tool compound for studies investigating PAD4‑dependent NETosis. Its high isozyme selectivity and robust cellular potency allow researchers to unequivocally link NET formation to PAD4 activity, without confounding inhibition of PAD1 or PAD3. The compound has been successfully used to block MM‑induced NETosis in both murine and human neutrophils and is suitable for similar investigations in sepsis, thrombosis, and autoimmune conditions where NETs are implicated.

Evaluating PAD4 Inhibition as a Therapeutic Strategy in Syngeneic or Xenograft Mouse Models of Multiple Myeloma

The demonstrated oral bioavailability of BMS-P5 makes it uniquely suited for chronic dosing studies in mouse models of multiple myeloma. In the DP42 syngeneic model, twice‑daily oral gavage of BMS-P5 (50 mg/kg) significantly prolonged survival and delayed symptom onset . This established efficacy provides a benchmark for combination studies with standard‑of‑care agents (e.g., proteasome inhibitors) and for evaluating PAD4 inhibition in other hematological malignancies.

Dissecting PAD4‑Mediated Epigenetic Regulation Through Histone Citrullination Analysis

Because BMS-P5 effectively suppresses histone H3 citrullination at sub‑micromolar concentrations , it is an ideal reagent for chromatin immunoprecipitation (ChIP)‑seq and other epigenomic studies aimed at mapping PAD4‑dependent changes in histone modifications. Its lack of cytotoxicity at active concentrations ensures that observed changes in gene expression are due to altered citrullination rather than cell death or stress responses.

Serving as a Benchmark Compound in High‑Throughput Screening (HTS) Assays for Novel PAD4 Inhibitors

BMS-P5's well‑characterized biochemical IC50 (98 nM) , high isozyme selectivity, and commercial availability with defined purity make it an excellent positive control for HTS campaigns. Its activity in both recombinant enzyme and cell‑based assays provides a reliable reference point for hit validation and structure‑activity relationship (SAR) studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for BMS-P5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.